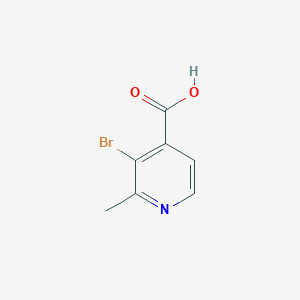

3-Bromo-2-methyl-isonicotinicacid

Description

3-Bromo-2-methyl-isonicotinic acid is a halogenated derivative of isonicotinic acid, featuring a bromine atom at the 3-position and a methyl group at the 2-position of the pyridine ring.

Properties

Molecular Formula |

C7H6BrNO2 |

|---|---|

Molecular Weight |

216.03 g/mol |

IUPAC Name |

3-bromo-2-methylpyridine-4-carboxylic acid |

InChI |

InChI=1S/C7H6BrNO2/c1-4-6(8)5(7(10)11)2-3-9-4/h2-3H,1H3,(H,10,11) |

InChI Key |

DVSCUJKOIXPTKK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC(=C1Br)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-methyl-isonicotinic acid can be achieved through several methods. One common approach involves the bromination of 2-methyl-isonicotinic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride (CCl4) under light . The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the third position of the pyridine ring.

Industrial Production Methods

Industrial production of 3-Bromo-2-methyl-isonicotinic acid typically involves large-scale bromination reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-methyl-isonicotinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

N-Bromosuccinimide (NBS): Used for bromination reactions.

Palladium Catalysts: Employed in coupling reactions like Suzuki-Miyaura coupling.

Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

Major Products Formed

Substituted Derivatives: Formed through substitution reactions.

Coupled Products: Resulting from coupling reactions with various aryl or alkyl groups.

Scientific Research Applications

3-Bromo-2-methyl-isonicotinic acid has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-Bromo-2-methyl-isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine and methyl groups on the pyridine ring can influence the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Isonicotinic Acid Derivatives

a) 5-Bromo-2-chloroisonicotinic acid (CAS 886365-31-7)

- Substituents : Bromine (5-position), chlorine (2-position).

- Molecular Formula: C₆H₃BrClNO₂.

- Molecular Weight : 236.45 g/mol.

b) 2-Bromo-5-chloroisonicotinic acid (CAS 623585-74-0)

- Substituents : Bromine (2-position), chlorine (5-position).

- Similarity Score : 0.84.

- Key Differences : The positional swap of bromine and chlorine affects electronic distribution. The ortho-bromine may sterically hinder reactions at the carboxylic acid group compared to the para-substituted target compound .

c) 5-Bromo-2-fluoronicotinic acid (CAS 214976-36-0)

Methyl- and Methoxy-Substituted Analogs

a) 2-Methoxy-3-methylisonicotinic acid (CAS 1211581-22-4)

- Substituents : Methoxy (2-position), methyl (3-position).

- Similarity Score : 0.81.

- Key Differences : The methoxy group improves solubility in polar solvents but reduces lipophilicity compared to the bromine in the target compound. This substitution also decreases electrophilicity at the pyridine ring .

b) 4-Bromo-2-methoxynicotinic acid (CAS 1060806-62-3)

- Substituents : Bromine (4-position), methoxy (2-position).

- Similarity Score : 0.77.

Trifluoromethyl and Ester Derivatives

a) Ethyl 3-bromo-2-(trifluoromethyl)isonicotinate (CAS 1211589-41-1)

- Substituents : Bromine (3-position), trifluoromethyl (2-position), ethyl ester.

- Similarity Score : 0.95.

- Key Differences : The trifluoromethyl group is strongly electron-withdrawing, enhancing the electrophilicity of the pyridine ring. The ethyl ester group increases lipophilicity and may serve as a prodrug form compared to the carboxylic acid in the target compound .

b) 5-Fluoro-2-methylisonicotinic acid (CAS 1196146-14-1)

- Substituents : Fluorine (5-position), methyl (2-position).

- Similarity Score : 0.76.

Data Table: Key Structural and Electronic Comparisons

Biological Activity

3-Bromo-2-methyl-isonicotinic acid (3-BMIA) is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antimicrobial agent. This article delves into the compound's synthesis, biological activity, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

3-BMIA is characterized by:

- Molecular Formula : C₇H₈BrNO₂

- Functional Groups : It contains a bromine atom at the 3-position and a methyl group at the 2-position of the pyridine ring, enhancing its reactivity and biological properties compared to non-brominated analogs.

The presence of the bromine atom significantly influences its chemical properties, making it a subject of interest for various applications, including antimicrobial therapies.

Synthesis of 3-Bromo-2-methyl-isonicotinic Acid

The synthesis typically involves a two-step process:

- Bromination : The introduction of bromine at the 3-position.

- Methylation : The addition of a methyl group at the 2-position.

These methods can be optimized for higher yields and purity, often using continuous flow reactors in industrial applications .

Antimicrobial Properties

Research has highlighted the antimicrobial potential of 3-BMIA against various pathogens. A comparative analysis with other compounds indicates that 3-BMIA exhibits significant activity against Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µmol/ml) | Reference Drug Comparison |

|---|---|---|

| Enterobacter cloacae | 22.76 | Comparable to Ciprofloxacin |

| Bacillus pumilis | 7.69 | Higher than standard controls |

| Streptococcus faecalis | 14.34 | Similar to Ciprofloxacin |

| Escherichia coli | 4.73 - 45.46 | Variable efficacy |

The compound's efficacy is attributed to its ability to interact with specific microbial targets, potentially inhibiting enzymes involved in bacterial metabolism .

The exact mechanism of action for 3-BMIA is still under investigation, but it is believed to involve:

- Enzyme Inhibition : Interactions with microbial enzymes that are crucial for survival and replication.

- Disruption of Membrane Integrity : Potential effects on bacterial cell membranes leading to increased permeability and cell death.

Case Studies

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyridine derivatives, including 3-BMIA. The results indicated that it had comparable or superior activity against certain strains compared to established antibiotics like Ciprofloxacin .

- Pharmacological Investigations : Additional research focused on the pharmacokinetics and stability of 3-BMIA in biological systems, revealing that it maintains stability under physiological conditions, which is critical for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.